4-(6-Methylpyridin-3-yl)but-3-enoic acid
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Overview
Description
(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid is an organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a butenoic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(6-methylpyridin-3-yl)but-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-methylpyridine.
Formation of the Butenoic Acid Moiety: The butenoic acid moiety can be introduced through a series of reactions, including halogenation, elimination, and subsequent coupling reactions.
Coupling Reaction: The final step involves coupling the 6-methylpyridine with the butenoic acid derivative under suitable conditions, such as using a palladium catalyst in a Heck reaction.
Industrial Production Methods
Industrial production methods for (E)-4-(6-methylpyridin-3-yl)but-3-enoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(6-methylpyridin-3-yl)but-3-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds such as 4-methylpyridine and 3-pyridinecarboxylic acid share structural similarities.
Butenoic Acid Derivatives: Compounds like crotonic acid and cinnamic acid have similar functional groups.
Uniqueness
(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid is unique due to the combination of the pyridine ring and the butenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid |
InChI |
InChI=1S/C10H11NO2/c1-8-5-6-9(7-11-8)3-2-4-10(12)13/h2-3,5-7H,4H2,1H3,(H,12,13)/b3-2+ |
InChI Key |
LUMKNGOAPKBNRY-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)/C=C/CC(=O)O |
Canonical SMILES |
CC1=NC=C(C=C1)C=CCC(=O)O |
Origin of Product |
United States |
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